4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate, often referred to as its free base form 4-Bromo-MPTP, is a neurotoxin closely related to the more widely known compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Like MPTP, it is primarily utilized in scientific research to induce a Parkinsonian syndrome in animal models, primarily primates and mice. This effect is attributed to its ability to cause selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a brain region crucial for motor control. [] The use of 4-Bromo-MPTP in research has contributed significantly to our understanding of the pathogenesis of Parkinson's disease and the development of potential therapeutic strategies.
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of tetrahydropyridines. It features a bromo substituent at the 4-position of the tetrahydropyridine ring and is sulfonated with a 4-methylbenzenesulfonate group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The compound is synthesized through various chemical reactions involving bromo-substituted tetrahydropyridines and sulfonating agents. It can be classified under:
The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate typically involves the following steps:
The reactions are typically carried out under controlled conditions to ensure selectivity and yield. Solvents such as dichloromethane or acetonitrile may be used to facilitate reactions. Temperature and reaction time are critical parameters that influence the outcome.
The molecular structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate can be depicted as follows:
The compound features a tetrahydropyridine ring system with:
The compound can undergo various chemical reactions typical of bromo-substituted organic compounds, including:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while minimizing side reactions.
The mechanism of action for compounds like 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate in biological systems often involves:
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate has potential applications in:
Research continues into its biological activities and potential therapeutic applications, making it a subject of interest in medicinal chemistry.
Regioselective bromination at the C4 position of 1-methyl-1,2,3,6-tetrahydropyridine (1-methyl-DHP) is critical for accessing the precursor of the target compound. N-Bromosuccinimide (NBS) in aprotic solvents like dichloromethane (DCM) achieves >85% selectivity for the C4-brominated isomer at –40°C to 0°C, exploiting the electron-rich C3–C4 alkene moiety [2] [7]. Polar solvents (e.g., DMF) or elevated temperatures (>25°C) promote dibromination or N-bromination byproducts, reducing yields to <50% [7]. Alternative brominating agents like bromine with Lewis acids (FeCl₃) show lower regioselectivity (60–70%) due to electrophilic addition across the dihydropyridine double bond [2]. Microwave-assisted NBS reactions (50°C, 10 min) enhance reaction efficiency but require rigorous exclusion of moisture to prevent hydrolysis [3].
Table 1: Comparison of Brominating Agents for 1-Methyl-DHP
Brominating Agent | Solvent | Temp (°C) | C4 Selectivity (%) | Yield (%) |
---|---|---|---|---|
NBS | DCM | -40 | 92 | 88 |
Br₂/FeCl₃ | CHCl₃ | 25 | 65 | 72 |
NBS | DMF | 25 | 45 | 48 |
Br₂ | AcOH | 40 | 58 | 61 |
The acid-base reaction between 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (4-Br-1-methyl-DHP) and p-toluenesulfonic acid (TsOH) forms the target tosylate salt. Stoichiometric control (1:1 molar ratio) in ethyl acetate at 5–10°C yields crystalline 4-methylbenzenesulfonate salts with >95% purity after recrystallization [3] [6]. IR spectroscopy confirms salt formation via N⁺–H stretching (2500–3000 cm⁻¹) and S=O asymmetric vibration (1190 cm⁻¹). Crystallization kinetics studies show that slow cooling (0.5°C/min) from 60°C to 4°C produces larger, inclusion-free crystals suitable for X-ray analysis, revealing ionic packing via N⁺–H···O⁻ and C–H···O interactions [6]. Solvent screening identifies ethyl acetate as optimal; alcohols (MeOH, EtOH) induce solvate formation, while nonpolar solvents (toluene) give amorphous solids [3].
Figure: Phase Diagram of 4-Br-1-methyl-DHP/TsOH in Ethyl Acetate
| Temperature (°C) | Solubility (g/L) | |-------------------|------------------| | 60 | 220 | | 40 | 120 | | 25 | 75 | | 4 | 15 |
Multi-step syntheses integrating bromination and tosylation benefit from catalytic systems. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB, 5 mol%) enhance NBS solubility in DCM, reducing reaction time by 70% and improving C4-bromination yield to 91% [2]. For tosylate formation, in situ dehydrating agents (molecular sieves 3Å) shift equilibrium toward salt crystallization by sequestering water [6]. N-Heterocyclic carbene (NHC) catalysts (e.g., triazolium salts) enable one-pot bromination-tosylation sequences but require anhydrous conditions to prevent catalyst decomposition [3]. Recent studies show that FeCl₃/quaternary ammonium salt mixtures (4:1 mass ratio) suppress dibromination during electrophilic substitution, increasing isolated yield to 93% [2].
Table 2: Catalytic Effects on Bromination-Tosylation Sequence
Catalyst System | Step | Time Reduction | Overall Yield (%) |
---|---|---|---|
None | Bromination | Baseline | 68 |
TBAB (5 mol%) | Bromination | 70% | 91 |
3Å molecular sieves | Tosylation | 50% | 89 |
FeCl₃/Bu₄NCl (4:1) | Bromination | 65% | 93 |
Solvent polarity dictates the reaction pathway for both bromination and tosylation. Nonpolar solvents (DCM, toluene) favor ionic intermediates in bromination, yielding 4-Br-1-methyl-DHP as the kinetic product [7]. Polar aprotic solvents (acetonitrile) stabilize bromonium ions, enhancing C3/C4 regioselectivity to 9:1 at –20°C [3]. For tosylate salt formation, solvent polarity indexes correlate with crystallization efficiency: ethyl acetate (4.4) affords high-purity crystals, while THF (4.0) causes oiling out [6]. Temperature profoundly impacts bromination: below –30°C, NBS delivers Br⁺ selectively to C4; above 25°C, radical pathways dominate, forming N-bromo species. Arrhenius analysis reveals an activation energy (Eₐ) of 45 kJ/mol for C4-bromination versus 60 kJ/mol for N-bromination, explaining low-temperature selectivity [2] [7].
Table 3: Solvent and Temperature Effects on Bromination
Solvent | Dielectric Constant | Temp (°C) | 4-Br Isomer (%) | Byproducts (%) |
---|---|---|---|---|
DCM | 8.9 | -40 | 92 | 8 (dibromide) |
Acetonitrile | 37.5 | -20 | 95 | 5 (N-bromo) |
DMF | 38.3 | 25 | 45 | 55 (hydrolysis) |
THF | 7.6 | 0 | 88 | 12 (dibromide) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7